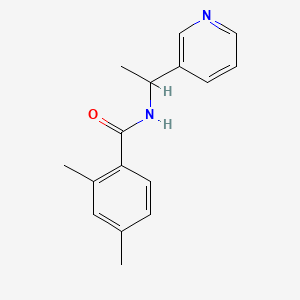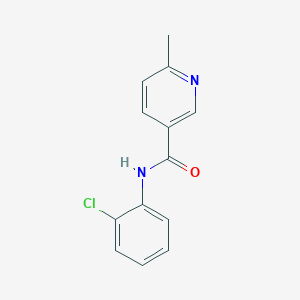
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide, commonly known as DCPC, is a chemical compound that has been studied for its potential applications in scientific research. DCPC belongs to the class of compounds known as pyridine carboxamides, which have been shown to have various biological activities.
科学研究应用
DCPC has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. DCPC has also been shown to enhance memory and learning in animal models, suggesting its potential use in the treatment of cognitive disorders.
作用机制
The exact mechanism of action of DCPC is not yet fully understood. However, it has been suggested that DCPC exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. DCPC has also been shown to modulate the activity of various signaling pathways in the brain, including the ERK/MAPK pathway.
Biochemical and Physiological Effects:
DCPC has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, indicating its antioxidant properties. DCPC has also been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, suggesting its potential use in the treatment of mood disorders.
实验室实验的优点和局限性
DCPC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using DCPC in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the experimental conditions used.
未来方向
There are several future directions for the study of DCPC. One potential direction is to further investigate its mechanism of action and signaling pathways involved. This could lead to the development of more targeted therapies for neurodegenerative diseases and cognitive disorders. Another potential direction is to study the effects of DCPC in human clinical trials. This could help to determine its safety and efficacy in humans and pave the way for its use in the clinic.
In conclusion, DCPC is a promising compound that has been studied for its potential applications in scientific research. Its neuroprotective effects and potential use in the treatment of cognitive disorders make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
DCPC can be synthesized using a one-pot reaction between 4-pyridinecarboxaldehyde and 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction takes place in ethanol and water at reflux temperature for several hours. The resulting product can be purified by column chromatography to obtain pure DCPC.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(11-5-8-16-9-6-11)17-13-7-10-19-14-4-2-1-3-12(13)14/h1-6,8-9,13H,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYJKDZDOMUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)





![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)


![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)